molecular formula C5H4BrNO B045599 2-Bromo-3-hydroxypyridine CAS No. 6602-32-0

2-Bromo-3-hydroxypyridine

Cat. No. B045599
CAS RN: 6602-32-0
M. Wt: 174 g/mol
InChI Key: YKHQFTANTNMYPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Bromo-3-hydroxypyridine has been explored through various methods. For instance, the formation of 2-hydroxy-6-bromopyridine is achieved by the action of concentrated aqueous solutions of sulfuric acid, phosphoric acid, acetic acid, or formic acid on 2,6-dibromopyridine at 160°C, highlighting a method for preparing hydroxy-bromopyridines from dibrominated precursors (Wibaut, Haayman, & Dijk, 2010).

Molecular Structure Analysis

The molecular structure and spectral analysis of 3-bromo-2-hydroxypyridine have been examined using density functional theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into the molecular electrostatic potential, frontier orbital gap, and UV–visible spectrum, which are crucial for understanding the electronic properties and reactivity of the compound (Lefi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving bromo-derivatives of hydroxypyridines have been documented, revealing the complexity and versatility of these compounds in various chemical contexts. The synthesis processes and reactions provide a foundation for understanding the chemical behavior of 2-Bromo-3-hydroxypyridine derivatives (Hertog, Schepman, Bruyn, & Thysse, 2010).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior of bromo-hydroxypyridines, are critical for their application in material science and chemistry. For instance, the crystal structure of 2-bromo-4-hydroxypyridine exhibits hydrogen and halogen bonding, which could influence its solid-state properties and interactions with other molecules (Monroe & Turnbull, 2019).

Chemical Properties Analysis

The chemical properties of 2-Bromo-3-hydroxypyridine and its derivatives, such as reactivity, stability, and interaction with other chemical entities, are pivotal for their utilization in synthesis and pharmaceutical applications. Studies on bromo-derivatives provide insights into the mechanisms and conditions favorable for various chemical transformations, enhancing the understanding of their chemical behavior and potential applications (Schwab, Fleischer, & Michl, 2002).

Scientific Research Applications

Summary of the Application

2-Bromo-3-hydroxypyridine (3-Br-2HyP) molecules have been investigated theoretically for their molecular structures .

Methods of Application or Experimental Procedures

Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used in this investigation . The molecular structures of the title compound have been optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Results or Outcomes

The study revealed correlations between thermodynamic functions and temperature . The reduced density gradient (RDG) analysis was performed to describe the non-covalent interactions .

2. Synthesis of Various Compounds

Summary of the Application

2-Bromo-3-hydroxypyridine is used in the synthesis of various compounds .

Methods of Application or Experimental Procedures

2-Bromo-3-hydroxypyridine is used to produce 2-bromo-4,6-diiodo-3-pyridinol . It is also used in azo dyes and in the synthesis of pterocellin A by reacting with kojic acid and in synthesis of orelline .

Results or Outcomes

The compound is soluble in alcohol but insoluble in water . It is incompatible with strong oxidizing agents and strong acids .

3. Bromodomain Inhibitors

Summary of the Application

2-Bromo-3-hydroxypyridine has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications in cancer and inflammatory diseases .

Methods of Application or Experimental Procedures

The molecular structures of 2-Bromo-3-hydroxypyridine monomer and dimer were optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Results or Outcomes

The study revealed correlations between thermodynamic functions and temperature . The reduced density gradient (RDG) analysis was performed to describe the non-coval

3. Bromodomain Inhibitors

Summary of the Application

2-Bromo-3-hydroxypyridine has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications in cancer and inflammatory diseases .

Methods of Application or Experimental Procedures

The molecular structures of 2-Bromo-3-hydroxypyridine monomer and dimer were optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Results or Outcomes

The study revealed correlations between thermodynamic functions and temperature . The reduced density gradient (RDG) analysis was performed to describe the non-covalent interactions .

4. Synthesis of Orelline

Summary of the Application

2-Bromo-3-hydroxypyridine is used in the synthesis of orelline , a toxic compound found in certain mushrooms.

Methods of Application or Experimental Procedures

The specific synthetic route to orelline using 2-Bromo-3-hydroxypyridine is not detailed in the sources .

Results or Outcomes

The compound is soluble in alcohol but insoluble in water . It is incompatible with strong oxidizing agents and strong acids .

Safety And Hazards

2-Bromo-3-hydroxypyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2-Bromo-3-hydroxypyridine is used in the synthesis of various compounds, including 2-bromo-4,6-diiodo-3-pyridinol, pterocellin A, and orelline . It is also used in azo dyes . Given its utility in synthesis, it is likely that new uses and reactions involving 2-Bromo-3-hydroxypyridine will continue to be discovered.

properties

IUPAC Name

2-bromopyridin-3-ol
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InChI

InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQFTANTNMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
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DSSTOX Substance ID

DTXSID8022242
Record name 2-Bromo-3-pyridinol
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Molecular Weight

174.00 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Bromo-3-pyridinol
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Product Name

2-Bromo-3-hydroxypyridine

CAS RN

6602-32-0
Record name 2-Bromo-3-pyridinol
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Record name 2-Bromo-3-pyridinol
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Record name 2-Bromo-3-pyridinol
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Record name 2-bromopyridin-3-ol
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Record name 2-BROMO-3-PYRIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
HJ Den Hertog, FR Schepman… - Recueil des Travaux …, 1950 - Wiley Online Library
… The presence of bromine atoms in VIII in positions 2 and 6 is proved by the fact that VIII was also obtained by brominating 2-bromo-3-hydroxypyridine (11) and 6-bromo-3-…
Number of citations: 22 onlinelibrary.wiley.com
KH Yih, HF Wang, KF Huang… - Journal of the Chinese …, 2009 - Wiley Online Library
… We employ oxidative addition reaction of 2-bromo3-hydroxypyridine and 3-amino-2-… PdCl2 was purchased from Strem Chemical and 2-bromo-3-hydroxypyridine and 3amino-2-…
Number of citations: 8 onlinelibrary.wiley.com
AM Ako - 1991 - spectrum.library.concordia.ca
… Rate constants for the bromination of 2-bromo-3-hydroxypyridine and 2,6-dibromo-3-hydroxypyridine. … Buffer catalysis rate constants for the bromination of 2-bromo3-hydroxypyridine. …
Number of citations: 4 spectrum.library.concordia.ca
K UNDHEIM, V NORDAL, L BORKA - Acta Chem. Scand, 1969 - actachemscand.org
… 2 M Methanolic sodium methoxide (45 ml, 0.09 mole) was added to dry DMF (400 ml), excess alcohol evaporated, ethylmercaptan (3.72 g, 0.06 mole) and 2-bromo-3-hydroxypyridine 1-…
Number of citations: 0 actachemscand.org
AK Parhi, A Xiang, JD Bauman, D Patel… - Bioorganic & medicinal …, 2013 - Elsevier
… We also prepared 6-iodo-2,3-dimethoxypyridine, intermediate C, by an initial iodination of 2-bromo-3-hydroxypyridine, followed by formation of its O-methyl ether and subsequent …
Number of citations: 41 www.sciencedirect.com
HJ Park, JE Kim, EK Yum, YH Kim… - Bulletin of the Korean …, 2015 - Wiley Online Library
… As an extension of this work, we attempted to prepare furopyridines by reacting 2-bromo-3-hydroxypyridine, 3-bromo-2-hydroxypyridine, and 4-hydroxy-3-iodopyridine, respectively, with …
Number of citations: 1 onlinelibrary.wiley.com
R Zhou, W Wang, Z Jiang, K Wang, X Zheng… - Chemical …, 2014 - pubs.rsc.org
… For 2-bromo-3-hydroxypyridine, the catalyst loading could be … 2-Bromo-3-hydroxypyridine reacted with phenylacetylene to … in the reaction of 2-bromo-3-hydroxypyridine. The expected …
Number of citations: 81 pubs.rsc.org
E Abele, J Popelis, Y Višnevska - Chemistry of Heterocyclic Compounds, 2012 - Springer
… We have carried out the first stage of the reaction of 2-chloromethylquinazolin-4-one (1) with 2-iodophenol (2a) or 2-bromo-3-hydroxypyridine (2b) in the system of solid KOH–CuI (20 …
Number of citations: 4 link.springer.com
HJ Den Hertog, C Jouwersma… - Recueil des Travaux …, 1949 - Wiley Online Library
… the solution in the tube already contained crystals of 2-bromo-3-hydroxypyridine hydrobromide. A further quantity of XXIII hydrobromide, mp above 360" (decomp.), was obtained from …
Number of citations: 28 onlinelibrary.wiley.com
E Banaszak, C Comoy, Y Fort - Tetrahedron letters, 2006 - Elsevier
… The targeted molecules 1 and 2 could be disconnected to 3-alkenyloxy-2-vinylpyridines, which could be obtained starting from the commercially available 2-bromo-3-hydroxypyridine. …
Number of citations: 21 www.sciencedirect.com

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